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Compound of Interest

(5-1sopropoxypyridin-3-yl)boronic
Compound Name: d
aci

cat. No.: B1399309

An In-depth Technical Guide to the Spectroscopic Characterization of (5-lsopropoxypyridin-3-
yl)boronic acid

This guide provides a comprehensive technical overview for the spectroscopic analysis of (5-
Isopropoxypyridin-3-yl)boronic acid (CAS No. 850991-41-2), a key building block in modern
medicinal chemistry and drug development.[1] As direct, published spectral data for this
specific compound is not readily available, this document serves as an expert-level guide,
leveraging established principles of spectroscopy and data from analogous structures to predict
and interpret the expected results from Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). This approach is designed to empower researchers to confidently acquire,
analyze, and validate this critical reagent.

Molecular Structure and Analytical Strategy

(5-Isopropoxypyridin-3-yl)boronic acid is a bifunctional molecule featuring a pyridine ring, an
isopropoxy ether group, and a boronic acid moiety. This combination of functional groups
makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. An
effective analytical strategy must unambiguously confirm the integrity of each of these features.

The molecular structure and a proposed atom-numbering scheme for NMR assignment are
presented below.
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Figure 1: Molecular structure of (5-lIsopropoxypyridin-3-yl)boronic acid with atom numbering
for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A
combination of *H, 13C, and **B NMR experiments provides a complete picture of the molecule's
carbon-hydrogen framework and confirms the presence of the key boron moiety.

Predicted *H NMR Spectrum

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The
aromatic region will be particularly informative for confirming the substitution pattern on the
pyridine ring.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-de) is
often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)z and any
residual water protons. For routine checks, CDCls can be used, but the hydroxyl protons may
be broad or unobserved.

Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve 5-10 mg of (5-lsopropoxypyridin-3-yl)boronic acid in ~0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Standard single pulse (zg30).

o

Spectral Width: ~16 ppm.

[¢]

Number of Scans: 16-32 scans for good signal-to-noise.

[¢]

Temperature: 298 K.
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e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted *H NMR Data (400 MHz, DMSO-ds)
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protons of the
isopropoxy
group,
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H-8, H-8' 14-1.3 d ~6.0 6H

the methine
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Predicted *C NMR Spectrum

The 18C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is
the signal for the carbon atom directly attached to boron.

Expert Insight: Due to the quadrupolar nature of the boron nucleus (both 1°B and 1B isotopes),
the resonance for the directly attached carbon (C-3) is often broadened significantly,
sometimes to the point of being unobservable in a standard 13C NMR experiment.[2][3] This is a
well-documented phenomenon for organoboron compounds.

Protocol: 13C NMR Acquisition

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (~20-30 mg) may be beneficial.

 Instrumentation: 100 MHz or higher (corresponding to a 400 MHz *H frequency).

e Acquisition Parameters:

[¢]

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

[¢]

Spectral Width: ~220 ppm.

o

Number of Scans: 512-2048 scans, as 13C has a low natural abundance.

(¢]

Relaxation Delay (d1): 2 seconds.
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e Processing: Calibrate the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Table 2: Predicted 3C NMR Data (100 MHz, DMSO-ds)

Predicted Chemical Shift .
Atom # Rationale

(3, ppm)

Aromatic carbon attached to
C-5 ~158-155 the electronegative oxygen
atom is highly deshielded.

Aromatic carbons adjacent to

C-2,C-6 ~148-145 the nitrogen are significantly
deshielded.
C-4 ~125-120 Aromatic CH carbon.

The C-B bond often leads to a

signal that is broadened into

C-3 Not Observed )
the baseline due to
quadrupolar relaxation.[2][3]
Methine carbon of the

C-7 ~70-68 )
isopropoxy group.
Methyl carbons of the

C-8, C-8 ~23-21

isopropoxy group.

B NMR Spectroscopy

1B NMR is a highly specific and rapid technique to confirm the presence and electronic
environment of the boron atom. It is particularly useful for distinguishing between trigonal (sp2)
boronic acids and tetracoordinate (sp®) boronate esters or adducts.[4]

Expert Insight: For (5-Isopropoxypyridin-3-yl)boronic acid, a single, relatively broad signal is
expected in the characteristic region for trigonal arylboronic acids. The chemical shift can be
influenced by pH.[4][5]

Protocol: 1B NMR Acquisition
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o Sample Preparation: Use the same sample prepared for *H NMR.
¢ Instrumentation: A spectrometer equipped with a broadband probe.
e Acquisition Parameters:
o Frequency: ~128 MHz (for a 400 MHz H instrument).
o Reference: External standard of BFs-:OEtz2 (0 = 0 ppm).
o Expected Shift: A broad signal is expected between & 35 and 28 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of the molecule. The analysis of boronic acids by MS requires careful
consideration of ionization methods and potential in-source reactions.

Expert Insight: Boronic acids are notoriously prone to dehydration in the gas phase to form
cyclic anhydrides known as boroxines (trimers).[6][7] Electrospray lonization (ESI) is a soft
ionization technique that can often preserve the parent molecule, typically observed as the
protonated species [M+H]*.

Protocol: HRMS Acquisition

o Sample Preparation: Prepare a dilute solution (10-100 pg/mL) of the compound in a suitable
solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote
protonation.

e Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
e Acquisition Parameters:

o lonization Mode: Positive ion mode is typically preferred to form [M+H]*.

o Mass Range: Scan from m/z 50 to 1000.

o Capillary Voltage: ~3-4 kV.
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o Data Analysis: Extract the exact mass from the ion of interest and use it to calculate the

elemental composition.

Table 3: Predicted HRMS Data

Species Formula

Calculated Exact
Mass (m/z)

Rationale

[M+H]*+ CsH13BNOs*

182.0983

The primary ion of
interest, confirming
the molecular weight
of the parent

compound.

[M+Na]* CsH12BNOsNa*

204.0802

A common adduct
observed, especially if
glassware or solvents
have trace sodium

contamination.

[M-H20+H]* CsH11BNO2*

164.0877

lon corresponding to
the loss of one water

molecule.

[M-2H20+H]* CsHoBN*

146.0771

lon corresponding to
the complete
dehydration of the

boronic acid moiety.

Integrated Analytical Workflow

A robust quality control and characterization process integrates data from multiple techniques

to provide irrefutable evidence of structure and purity.
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Figure 2: A logical workflow for the comprehensive spectroscopic validation of the target
compound.

Conclusion

The structural verification of (5-Isopropoxypyridin-3-yl)boronic acid is readily achievable
through a systematic application of modern spectroscopic techniques. By understanding the
predicted *H, 13C, and B NMR spectra, and by anticipating the behavior of the molecule in
mass spectrometry, researchers can efficiently and accurately confirm the identity and quality
of this important synthetic intermediate. Adherence to the detailed protocols and interpretative
guidance within this document will ensure a high degree of confidence in the analytical results,
supporting the integrity of downstream applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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